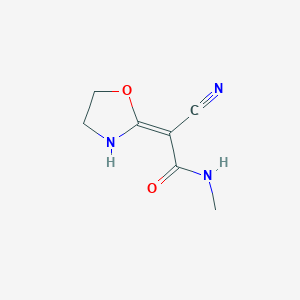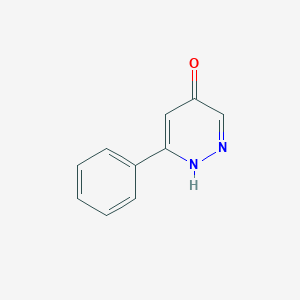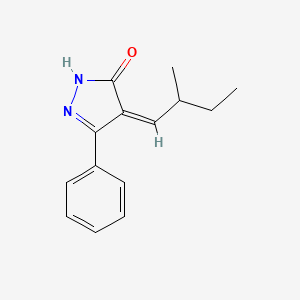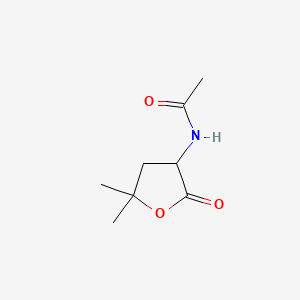
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is a heterocyclic compound that contains both an oxazolidine ring and a cyanoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide typically involves the reaction of N-methyl-2-oxazolidinone with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the cyanoacetamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures.
Cyclization reactions: The oxazolidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Catalysts: Piperidine, triethylamine
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyrazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is not well-documented. its reactivity can be attributed to the presence of the cyano and oxazolidine groups, which can participate in various chemical reactions. The cyano group is particularly reactive in nucleophilic substitution and condensation reactions, while the oxazolidine ring can undergo cyclization to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound has a similar cyanoacetamide group but contains a thiazolidine ring instead of an oxazolidine ring.
2-Cyano-N-(2-pyridyl)acetamide: This compound also contains a cyanoacetamide group but has a pyridine ring instead of an oxazolidine ring.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(2E)-2-cyano-N-methyl-2-(1,3-oxazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-9-6(11)5(4-8)7-10-2-3-12-7/h10H,2-3H2,1H3,(H,9,11)/b7-5+ |
InChI-Schlüssel |
NVSCOUKKEHBMDW-FNORWQNLSA-N |
Isomerische SMILES |
CNC(=O)/C(=C/1\NCCO1)/C#N |
Kanonische SMILES |
CNC(=O)C(=C1NCCO1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)




![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)



![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
